molecular formula C4H7N5S B1203937 6-(Methylthio)-1,3,5-triazine-2,4-diamine CAS No. 5397-01-3

6-(Methylthio)-1,3,5-triazine-2,4-diamine

Cat. No.: B1203937
CAS No.: 5397-01-3
M. Wt: 157.2 g/mol
InChI Key: SFPNVVXUUHYBQW-UHFFFAOYSA-N
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Description

6-(Methylthio)-1,3,5-triazine-2,4-diamine ( 5397-01-3) is a high-purity, synthetic triazine derivative with the molecular formula C 4 H 7 N 5 S and a molecular weight of 157.20 g/mol . This compound serves as a key chemical building block in medicinal chemistry and anticancer drug discovery. Scientific research has identified 1,3,5-triazine derivatives as a privileged scaffold for developing novel therapeutic agents . Specifically, derivatives of this core structure have demonstrated significant cytotoxic effects in studies against human cancer cell lines, including colorectal cancer models . These compounds can function as multi-targeting agents, with studies showing they can induce apoptosis (programmed cell death) through the attenuation of intracellular signaling pathways . The mechanism of action for related triazine-based bioactive compounds can involve the inhibition of critical enzymes like phosphatidylinositol 3-kinases (PI3K), which are involved in cell proliferation and survival, as well as other targets such as histone deacetylase and topoisomerases . The presence of the methylthio (-SCH 3 ) and diamino (-NH 2 ) substituents on the triazine ring makes this compound a versatile intermediate for further chemical functionalization, enabling researchers to explore structure-activity relationships . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylsulfanyl-1,3,5-triazine-2,4-diamine
Source PubChem
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InChI

InChI=1S/C4H7N5S/c1-10-4-8-2(5)7-3(6)9-4/h1H3,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPNVVXUUHYBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202259
Record name 1,3,5-Triazine-2,4-diamine, 6-(methylthio)-
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Molecular Weight

157.20 g/mol
Source PubChem
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CAS No.

5397-01-3
Record name 6-(Methylthio)-1,3,5-triazine-2,4-diamine
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Record name 6-(Methylthio)-2,4-diamino-S-triazine
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Record name NSC4419
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Record name 1,3,5-Triazine-2,4-diamine, 6-(methylthio)-
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Record name 6-(METHYLTHIO)-2,4-DIAMINO-S-TRIAZINE
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Synthetic Methodologies for 6 Methylthio 1,3,5 Triazine 2,4 Diamine and Its Derivatives

Classical and Contemporary Synthetic Routes to 1,3,5-Triazine (B166579) Derivatives

The synthesis of 1,3,5-triazine derivatives is a cornerstone of heterocyclic chemistry, with a rich history of classical methods and a continuous evolution toward more efficient and sustainable contemporary routes. The inherent reactivity of the triazine ring, particularly in its chlorinated form, provides a versatile platform for constructing a diverse array of substituted compounds.

Nucleophilic Substitution Reactions on Cyanuric Chloride as a Core Strategy

The cornerstone of 1,3,5-triazine synthesis is the stepwise nucleophilic aromatic substitution (SNAr) on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov The three chlorine atoms on the triazine ring exhibit differential reactivity, which can be precisely controlled by adjusting the reaction temperature. This temperature-dependent reactivity allows for the sequential and selective introduction of various nucleophiles. nih.gov

The substitution of the first chlorine atom is typically accomplished at low temperatures, around 0-5 °C. The second chlorine atom requires moderately higher temperatures, often at room temperature, while the displacement of the third and final chlorine atom necessitates more forcing conditions, such as heating or refluxing. nih.gov This hierarchical reactivity is fundamental to the synthesis of unsymmetrically substituted triazines. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed in these reactions, leading to a vast library of triazine derivatives. nih.govnih.gov

For the synthesis of di- and tri-substituted s-triazine derivatives, the order of nucleophile addition is crucial. It has been observed that it is significantly more challenging to substitute another nucleophile after an amine has been incorporated onto the s-triazine ring. Therefore, in the synthesis of derivatives with both oxygen and nitrogen nucleophiles, the oxygen-containing group should typically be introduced first.

Utilization of Methylthio-substituted Amines as Precursors and Reagents

While the direct introduction of the methylthio group onto the triazine core is a common strategy, an alternative approach involves the use of precursors already containing the methylthio moiety. For instance, the synthesis of certain triazine derivatives can be achieved through the reaction of biguanide hydrochlorides with appropriate esters. In one documented synthesis, a 4-methylthio-phenyl-biguanide hydrochloride was used as a key intermediate to produce a 6-(4-chlorophenyl)-N2-(4-(methylthio)phenyl)-1,3,5-triazine-2,4-diamine. researchgate.net This highlights the utility of incorporating the methylthio group into one of the building blocks prior to the triazine ring formation.

Optimization of Reaction Conditions and Catalytic Systems in Triazine Synthesis

The efficiency of triazine synthesis is highly dependent on the optimization of reaction conditions. Key parameters that are often manipulated include the choice of solvent, the nature of the base used to neutralize the liberated hydrogen chloride, and the reaction temperature and duration. Common solvents for these reactions include acetone, dichloromethane, and tetrahydrofuran. nih.govnih.gov Bases such as sodium carbonate, potassium carbonate, and tertiary amines like diisopropylethylamine (DIEA) are frequently employed as acid scavengers. nih.govnih.gov

Contemporary advancements in synthetic methodology have introduced more efficient techniques for triazine synthesis. Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. chim.it Microwave irradiation can provide rapid and uniform heating, which is particularly advantageous for driving the substitution of the less reactive chlorine atoms on the triazine ring. Ultrasound-assisted methods have also been explored, offering another green and efficient alternative to conventional heating.

The table below summarizes various synthetic protocols for 1,3,5-triazine derivatives, highlighting the diversity of reaction conditions.

Starting Material Nucleophile(s) Reaction Conditions Product Type Reference
Cyanuric ChlorideAmines0°C to room temperature, Base (e.g., K₂CO₃), Acetone/THFDi- and Tri-substituted amino-triazines nih.gov
Cyanuric ChlorideAlcohols0°C, Base (e.g., NaHCO₃), Methanol (B129727)/WaterMono-alkoxy-dichloro-triazine nih.gov
DicyandiamideNitrilesMicrowave irradiation2,4-Diamino-6-substituted-1,3,5-triazines rsc.org
Cyanoguanidine, Aldehydes, AminesHCl, then NaOH, Microwave irradiation6,N²-Diaryl-1,3,5-triazine-2,4-diamines chim.it

Targeted Synthesis of 6-(Methylthio)-1,3,5-triazine-2,4-diamine

The specific synthesis of this compound is a multi-step process that leverages the principles of sequential nucleophilic substitution on cyanuric chloride. The strategy involves the initial formation of a key intermediate, 6-chloro-1,3,5-triazine-2,4-diamine, followed by the introduction of the methylthio group.

Precursor Chemistry and Starting Material Selection for Specific Derivatization

The primary precursor for the synthesis of this compound is cyanuric chloride . The synthesis of the key intermediate, 6-chloro-1,3,5-triazine-2,4-diamine , involves the reaction of cyanuric chloride with two equivalents of ammonia. This reaction is carefully controlled by temperature to achieve the desired disubstitution.

The first substitution of a chlorine atom with an amino group occurs at a low temperature, typically between 0 and 5 °C. Subsequently, the temperature is raised to facilitate the substitution of the second chlorine atom, yielding 6-chloro-1,3,5-triazine-2,4-diamine. One documented procedure reports a high yield of 96% for this reaction when conducted in 1,2-dichloroethane with ammonium hydroxide over a temperature range of 3-42 °C.

Multi-step Protocols and Intermediate Derivatization in Triazine Synthesis

The final step in the synthesis of this compound involves the nucleophilic displacement of the remaining chlorine atom on the 6-chloro-1,3,5-triazine-2,4-diamine intermediate with a methylthio group.

This transformation is typically achieved by reacting the chloro-diamino-triazine with a source of the methylthiolate anion (CH₃S⁻). A common and effective reagent for this purpose is sodium thiomethylate (also known as sodium methanethiolate). The reaction is generally carried out in a suitable solvent system. A patented process describes the preparation of 6-alkylthio-2,4-diamino-1,3,5-triazines by reacting the corresponding 6-chloro-2,4-diamino-1,3,5-triazine with a metal thioalkylate in a two-phase reaction medium consisting of water and an inert, water-immiscible organic solvent, in the presence of a tertiary amine.

Step 1: Synthesis of 2,4-dichloro-6-amino-1,3,5-triazine Cyanuric chloride is reacted with one equivalent of ammonia at a low temperature (e.g., 0-5 °C).

Step 2: Synthesis of 6-chloro-1,3,5-triazine-2,4-diamine The monosubstituted intermediate is then reacted with a second equivalent of ammonia at a slightly elevated temperature to afford the desired dichlorodiamino-triazine.

Step 3: Synthesis of this compound 6-chloro-1,3,5-triazine-2,4-diamine is treated with sodium thiomethylate to displace the final chlorine atom and install the methylthio group.

The table below outlines the key transformations in the synthesis of this compound.

Step Reactants Key Reagents/Conditions Product
1Cyanuric Chloride, Ammonia (1 eq.)Low temperature (0-5 °C)2,4-dichloro-6-amino-1,3,5-triazine
22,4-dichloro-6-amino-1,3,5-triazine, Ammonia (1 eq.)Elevated temperature6-chloro-1,3,5-triazine-2,4-diamine
36-chloro-1,3,5-triazine-2,4-diamineSodium thiomethylateThis compound

This multi-step protocol, rooted in the controlled nucleophilic substitution of cyanuric chloride, provides a reliable and adaptable route to this compound.

Green Chemistry Approaches in 1,3,5-Triazine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,3,5-triazine derivatives to minimize environmental impact and enhance reaction efficiency. These approaches focus on reducing the use of hazardous solvents, decreasing reaction times, and improving atom economy.

Microwave-Assisted Synthetic Procedures

Microwave irradiation has emerged as a powerful tool in the synthesis of 2,4-diamino-1,3,5-triazines, offering significant advantages over conventional heating methods. This technique can dramatically reduce reaction times and, in many cases, improve product yields. A notable green procedure involves the reaction of dicyandiamide with various nitriles under microwave irradiation, which simplifies the process and reduces the need for solvents. researchgate.netrsc.org

One specific two-step method for synthesizing 6-aryl-2,4-diamino-1,3,5-triazines utilizes microwave technology for the preparation of the biguanide intermediates. This initial step is carried out for 10 minutes at 130 °C, showcasing the rapid nature of microwave-assisted synthesis. Although this example does not directly produce the methylthio derivative, it highlights a relevant green methodology for a similar class of compounds.

Furthermore, a one-pot, microwave-assisted synthesis for a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines has been developed. This method involves the three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines in the presence of hydrochloric acid, followed by a base-promoted rearrangement and dehydrogenation. nih.gov This approach underscores the potential of microwave assistance in multicomponent reactions to efficiently generate diverse triazine derivatives.

Solvent-Free and Metal-Free Methodologies for Sustainable Synthesis

The pursuit of more sustainable synthetic routes has led to the development of solvent-free and metal-free reaction conditions for the formation of the 1,3,5-triazine core. Solvent-free methodologies are lauded for being clean, economical, and safe. For instance, the cyclotrimerization of aromatic nitriles to yield 1,3,5-triazines can be performed under solvent-free conditions using yttrium salts as a catalyst, which offers a milder alternative to harsh reaction conditions that often result in moderate yields. chim.it

In the realm of metal-free synthesis, a catalyst-free, one-pot methodology has been developed for the preparation of 1,3,5-triazine-2,4-dithione derivatives. This reaction proceeds through a three-component reaction of arylaldehydes, thiourea, and orthoformates. researchgate.net While this method yields a dithione derivative, it demonstrates the feasibility of forming the triazine ring without the need for a metal catalyst.

One-Pot Multicomponent Cyclization Reactions for Triazine Formation

One-pot multicomponent reactions represent a highly efficient strategy for the synthesis of complex molecules like 1,3,5-triazine derivatives from simple and readily available starting materials. These reactions combine multiple steps into a single operation, thereby reducing waste, saving time, and simplifying purification processes.

A notable example is the one-pot, microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids. This method involves a multi-component reaction of 2-aminopyridine, cyanamide, and aromatic aldehydes or ketones under neat (solvent-free) conditions. This approach is characterized by its simplicity, high yields, and excellent atom economy. nih.gov

Another innovative one-pot procedure for the preparation of N,6-disubstituted-1,3,5-triazine-2,4-diamines involves the treatment of isothiocyanates with sodium hydrogencyanamide, followed by the addition of amidines. researchgate.net Additionally, the synthesis of bis(1,3,5-triazine-2,4-diamines) has been achieved through an acid-catalyzed reaction of cyanoguanidine with amines and aldehydes, followed by dehydrogenative aromatization. nih.gov

The following table provides a summary of representative one-pot multicomponent reactions for the synthesis of 1,3,5-triazine derivatives.

Starting MaterialsReaction ConditionsProduct TypeReference
2-Aminopyridine, Cyanamide, Aldehydes/KetonesMicrowave, NeatPyridinyl-1,3,5-triazine-2,4-diamine hybrids nih.gov
Isothiocyanates, Sodium Hydrogencyanamide, AmidinesNot specifiedN,6-disubstituted-1,3,5-triazine-2,4-diamines researchgate.net
Cyanoguanidine, Amines, AldehydesAcid-catalyzed, followed by baseBis(1,3,5-triazine-2,4-diamines) nih.gov
Arylaldehydes, Thiourea, OrthoformatesCatalyst-free1,3,5-Triazine-2,4-dithione derivatives researchgate.net

Advanced Purification and Isolation Techniques for Research-Grade Compounds

The synthesis of research-grade this compound and its derivatives necessitates highly effective purification and isolation techniques to remove impurities, starting materials, and by-products.

High-performance liquid chromatography (HPLC) is a powerful tool for the analysis and purification of triazine derivatives. A reverse-phase (RP) HPLC method has been described for the analysis of the related compound, 2,4-dichloro-6-(methylthio)-1,3,5-triazine. This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724), water, and phosphoric acid. For applications compatible with mass spectrometry (MS), formic acid can be substituted for phosphoric acid. This liquid chromatography method is scalable and can be adapted for the preparative separation and isolation of impurities. sielc.com

Gas chromatography (GC) is another valuable technique for the determination of ametryn (a related N-alkylated derivative of this compound) and its metabolites, including this compound itself. Quantitative analysis can be performed using a column packed with 5% DEGS-PS on 100-120 mesh Supelcoport with either a nitrogen-phosphorus detector (N-P) or a flame photometric detector (FPD) in the sulfur mode. nih.gov

In addition to chromatographic methods, traditional purification techniques such as washing and recrystallization are commonly employed. For instance, the purification of certain 6-aryl-2,4-diamino-1,3,5-triazine derivatives has been achieved by washing the precipitate with various solvents, including dichloromethane, methanol, water, and cyclohexane. Recrystallization from a methanol-water solution has also been reported as an effective purification method for some triazine derivatives. mdpi.com The choice of solvent and technique depends on the specific properties of the target compound and the impurities present.

The following table summarizes the key aspects of advanced purification and isolation techniques for triazine derivatives.

TechniqueStationary Phase/ColumnMobile Phase/SolventApplicationReference
HPLC Newcrom R1Acetonitrile, Water, Phosphoric Acid (or Formic Acid)Analysis and preparative separation of 2,4-dichloro-6-(methylthio)-1,3,5-triazine sielc.com
GC 5% DEGS-PS on 100-120 mesh Supelcoport-Quantitative determination of ametryn and its metabolites nih.gov
Washing -Dichloromethane, Methanol, Water, CyclohexanePurification of 6-aryl-2,4-diamino-1,3,5-triazinesNot specified in provided text
Recrystallization -Methanol-WaterPurification of s-triazine derivatives mdpi.com

Reactivity and Reaction Mechanisms of 6 Methylthio 1,3,5 Triazine 2,4 Diamine

Nucleophilic Substitution Reactions on the Triazine Ring System

The 1,3,5-triazine (B166579) ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). However, the presence of two strong electron-donating amino groups and the methylthio group increases the electron density of the ring, which can modulate its reactivity towards nucleophiles. Reactions on the triazine ring often proceed via nucleophilic substitution, where a leaving group on the ring is displaced by a nucleophile. nih.gov In compounds like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), the chlorine atoms are excellent leaving groups and are substituted sequentially. wikipedia.org

The methylthio (-SCH₃) group is a key functional handle on the triazine ring. Although it is not as good a leaving group as a halide, it can be displaced by strong nucleophiles under certain conditions.

A more common transformation of the methylthio group is its oxidation. The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl (-SOCH₃) and sulfonyl (-SO₂CH₃) groups. This, in turn, makes the triazine ring much more susceptible to nucleophilic attack by activating it.

The oxidation of sulfides (thioethers) to sulfoxides and sulfones is a well-established transformation in organic synthesis. acsgcipr.org A variety of oxidizing agents can be employed, with the choice of reagent and reaction conditions determining whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. acsgcipr.orgresearchgate.net

To Sulfoxide: Selective oxidation to the sulfoxide can be achieved using milder oxidizing agents or by carefully controlling the stoichiometry of a stronger oxidant (typically one equivalent). acsgcipr.org Common reagents include hydrogen peroxide (H₂O₂) often with a catalyst, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. organic-chemistry.orgnih.gov

To Sulfone: Stronger oxidizing agents or an excess of the oxidant will typically yield the sulfone. organic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO₄), or an excess of H₂O₂ with a tungstate (B81510) catalyst are effective for this transformation. researchgate.netorganic-chemistry.org

Table 1: Common Reagents for the Oxidation of Sulfides

Target Product Oxidizing Agent(s) Typical Conditions
Sulfoxide Hydrogen Peroxide (H₂O₂) Catalytic metal (e.g., Zr, Ta), room temperature organic-chemistry.orgnih.gov
meta-Chloroperoxybenzoic acid (m-CPBA) 1 equivalent, chlorinated solvents
Sodium Periodate (NaIO₄) Aqueous/alcoholic solvents
Sulfone Hydrogen Peroxide (H₂O₂) >2 equivalents, often with Na₂WO₄ catalyst researchgate.net
Potassium Permanganate (KMnO₄) Basic or acidic conditions
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Aqueous/organic solvent mixtures

The resulting 6-(methylsulfinyl)- and 6-(methylsulfonyl)-1,3,5-triazine-2,4-diamines are valuable intermediates, as the sulfoxide and sulfone groups are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions on the triazine ring.

The two primary amino groups (-NH₂) at the C2 and C4 positions are nucleophilic and can readily undergo various derivatization reactions without affecting the triazine ring itself. These reactions are standard for primary amines and are often used to modify the molecule's properties for various applications. sigmaaldrich.comnih.gov

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines. The extent of alkylation can be controlled by the reaction conditions and stoichiometry.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

Derivatization is a common strategy in analytical chemistry to increase the volatility and thermal stability of polar compounds like amines for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comnih.gov For instance, silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the amino groups to form more stable and volatile derivatives. sigmaaldrich.com

Reduction Pathways Leading to Corresponding Amine Derivatives

The reduction of 6-(methylthio)-1,3,5-triazine-2,4-diamine can potentially occur at two sites: the methylthio group or the heterocyclic triazine ring.

Desulfurization: The methylthio group can be removed via reductive desulfurization. This process replaces the C-S bond with a C-H bond, yielding 1,3,5-triazine-2,4-diamine (B193344). While traditional methods often use Raney Nickel, these conditions can sometimes be harsh. More recent methods for the desulfurization of thioethers involve metal-free, radical-based approaches, for example, using phosphite (B83602) catalysts in the presence of a silane (B1218182) reductant. nih.gov This type of reaction converts the thioether into the corresponding alkane, which in this case would be the formation of a C-H bond on the triazine ring.

Ring Reduction: The 1,3,5-triazine ring is an aromatic system and is generally resistant to reduction. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature or with potent chemical reducing agents, the ring can be reduced to a non-aromatic dihydro- or tetrahydrotriazine derivative. The stability of the triazine ring makes this a less common pathway compared to reactions at the substituent groups.

Heterocyclic Ring Stability and Potential Rearrangement Pathways of 1,3,5-Triazines

The 1,3,5-triazine ring is a thermodynamically stable aromatic heterocycle. wikipedia.orgnist.gov Its stability is attributed to the resonance energy of the π-electron system. The presence of the two strongly electron-donating amino groups and the methylthio group further contributes to the electronic stabilization of the ring system.

Despite its general stability, the 1,3,5-triazine ring can undergo ring-opening reactions when treated with certain strong nucleophiles. researchgate.net For example, reaction with reagents like hydrazine (B178648) or hydroxylamine (B1172632) can lead to cleavage of the ring and subsequent recyclization to form different heterocyclic systems. These reactions often proceed by initial nucleophilic attack on a ring carbon, followed by a cascade of bond cleavage and formation. researchgate.net However, for 2,4-diamino-substituted triazines, the high electron density on the ring makes it less susceptible to such ring-opening pathways compared to unsubstituted or halogen-substituted triazines. Rearrangement reactions are not common for the stable 1,3,5-triazine core under typical conditions.

Influence of Substituent Electronic Effects on Reactivity Profiles

Amino Groups (-NH₂): These are powerful activating groups that donate electron density to the triazine ring through a strong +R (resonance) effect. This significantly increases the electron density on the ring carbons, making them less electrophilic and thus less reactive towards nucleophilic attack.

The combined effect of two amino groups and one methylthio group is a substantial increase in the electron density of the triazine ring compared to the unsubstituted parent heterocycle. This has several consequences for the molecule's reactivity profile:

It deactivates the ring towards nucleophilic aromatic substitution, meaning that displacing a group directly from the ring would require harsher conditions than for an electron-poor triazine.

If a substitution reaction were to occur, the substituent that is the best leaving group would be displaced. Oxidation of the methylthio group to a methylsulfonyl group (-SO₂CH₃) dramatically changes its electronic character to strongly electron-withdrawing (-I, -R), making it an excellent leaving group and strongly activating the ring for subsequent nucleophilic substitution.

Table 2: Summary of Substituent Electronic Effects

Substituent Inductive Effect (-I) Resonance Effect (+R) Overall Effect on Ring Electron Density
-NH₂ Weakly Withdrawing Strongly Donating Strong Increase
-SCH₃ Weakly Withdrawing Moderately Donating Moderate Increase
-SO₂CH₃ Strongly Withdrawing Strongly Withdrawing Strong Decrease

Structural Modifications and Derivatization Strategies for 6 Methylthio 1,3,5 Triazine 2,4 Diamine Analogs

Design Principles for Novel Triazine Scaffolds and Molecular Hybrids

The design of novel compounds based on the 1,3,5-triazine (B166579) scaffold is guided by several key principles. A fundamental aspect is the triazine core's resemblance to biological purine (B94841) and pyrimidine (B1678525) heterocycles, which allows these synthetic molecules to interact with a wide range of biological targets. nih.gov The triazine ring serves as a central hub from which multiple substituents can be extended, enabling a multi-vector expansion of the molecular structure. clearsynth.com This feature is instrumental in performing detailed structure-activity relationship (SAR) studies, where modifications can be systematically made to optimize biological activity and selectivity. clearsynth.com

Molecular hybridization is a prominent strategy, where the triazine core is conjugated with other pharmacologically active moieties to create hybrid compounds with potentially synergistic or novel activities. cymitquimica.com For instance, the development of hybrid conjugates of triazines is a strategy employed to create new modulators of specific biological pathways, such as that of NF-κB. cymitquimica.com The design process often involves integrating rational design with combinatorial synthesis to create libraries of compounds with diverse functionalities. nist.gov The virtually unlimited range of potential structural modifications that can be performed on the triazine scaffold provides a platform for the design and development of new agents for various therapeutic areas, including cancer and neurodegenerative diseases. smolecule.comscispace.com This adaptability makes the N²,6-substituted 1,3,5-triazine-2,4-diamine (B193344) scaffold particularly suitable for constructing compounds aimed at targeting a wide array of enzymes, receptors, and transporters. nih.govsemanticscholar.orgnih.gov

Functionalization of Amine Groups on the 1,3,5-Triazine Core

The exocyclic amine groups at the C2 and C4 positions of the 6-(methylthio)-1,3,5-triazine-2,4-diamine scaffold are key sites for derivatization. These groups can undergo a variety of chemical transformations to introduce new functionalities and modulate the molecule's properties. The development of methods for the selective construction of functionalized 1,3,5-triazines is highly desirable as the resulting amides and other derivatives are important intermediates in organic synthesis and are building blocks for many pharmaceutical products.

Common strategies involve the reaction of the amino groups with various electrophiles. For example, N-( semanticscholar.orgtriazine-2-yl) amides can be synthesized from 2-amino semanticscholar.orgtriazines through an oxidative C-C bond cleavage reaction with ketones. Similarly, reactions with p-nitrosodimethylaniline can lead to the formation of iminoacetonitriles, while reactions with nitrosobenzene (B162901) can yield N-phenyl-1,3,5-triazine-2-carboxamides. The synthesis of N-substituted amino-s-triazines is often achieved through the sequential and controlled nucleophilic substitution of chlorine atoms on a cyanuric chloride precursor with various amino-nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, allowing for a stepwise and selective introduction of different amine groups.

Table 1: Selected Methods for the Functionalization of Amine Groups on the 1,3,5-Triazine Core

Product Type Starting Materials Reagents and Conditions Outcome Reference(s)
N-( semanticscholar.orgtriazine-2-yl) amides 2-Amino semanticscholar.orgtriazines, Aryl ketones Cu(OAc)₂, I₂, O₂, Dioxane, 100 °C Aryl ketones react to form amide products in moderate to good yields (53–63%).
4,6-Diamino-N-phenyl-1,3,5-triazine-2-carboxamides 2-(4-Amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles Nitrosobenzene An unexpected reaction leads to the formation of N-phenyl carboxamides.
6-Chloro-N²-phenethyl-1,3,5-triazine-2,4-diamine 4,6-Dichloro-N-phenethyl-1,3,5-triazin-2-amine 25% Ammonia solution, Acetone, Room Temperature The second chlorine is substituted by an amino group to yield the diamine derivative.
Substituted 2,4-diamino-1,3,5-triazines 1,1-Dibromoalkenes, Biguanides Copper(I) catalyst An efficient method for constructing the triazine ring with amino groups already in place.

Chemical Modifications at the Methylthio Moiety

The methylthio group is generally less reactive than a chloro substituent, often requiring more forcing conditions for its displacement. However, its modification is a key strategy for creating diverse analogs. The nucleophilic substitution of a leaving group on a triazine or related azine ring is a well-established transformation. For example, studies on related nist.govtriazolo[5,1-c] nist.govtriazine systems have demonstrated the nucleophilic substitution of a nitro group by thiol-containing molecules like L-cysteine and L-glutathione. This reaction serves as a model for the interaction of such scaffolds with biological nucleophiles, such as cysteine residues in proteins. This principle of nucleophilic substitution can be extended to the methylthio group on the 2,4-diamino-1,3,5-triazine core, where it can be replaced by various nucleophiles such as amines, alkoxides, or other thiolates to generate a library of new analogs. Additionally, the sulfur atom of the methylthio group can be oxidized to a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃), which would significantly enhance its leaving group ability and facilitate substitution reactions under milder conditions.

Introduction of Diverse Substituents onto the Triazine Ring for Modulation of Chemical Properties

The introduction of a wide variety of substituents onto the 1,3,5-triazine ring is a cornerstone of its use as a versatile scaffold, allowing for the fine-tuning of its chemical and biological properties. Structure-activity relationship (SAR) studies have shown that even subtle changes in the nature and position of substituents can have a profound impact on pharmacological activity. clearsynth.com

Varying the substituents at the C6 position and on the exocyclic N-atoms at C2 and C4 can modulate the molecule's profile, for instance, tuning its activity from anticancer to anti-inflammatory. nih.govnih.gov Research on 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of E. coli dihydrofolate reductase revealed that the presence of an alkyl benzenesulfonyl fluoride (B91410) group significantly increased the inhibitory potency. In another study focused on 5-HT₇ receptor ligands, the electronic nature and position of substituents on an aromatic ring attached to the triazine core were critical for binding affinity. It was found that a para-substituted fluorine atom conferred the highest activity, followed by chlorine and then a methoxy (B1213986) group. Similarly, for acetylcholinesterase inhibitors, disubstituted 1,3,5-triazine derivatives were generally more potent than their trisubstituted counterparts, with a 3-(trifluoromethyl)aniline (B124266) substituent providing a significant increase in inhibition. scispace.com These examples underscore the importance of strategic substituent placement in designing targeted and effective triazine-based molecules.

Table 2: Structure-Activity Relationship (SAR) Highlights for Substituted 1,3,5-Triazine Analogs

Target/Application Scaffold Base Key Substituent(s) for High Activity Observation Reference(s)
E. coli DHFR Inhibition 1-Phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine Butyl benzenesulfonyl fluoride at the R2 position of the phenyl ring. The substituent potently inhibits the enzyme with a Kᵢ value of 42.50 ± 5.34 nM.
5-HT₇ Receptor Affinity 1,3,5-Triazine with arylpiperazine moiety para-Fluoro or para-chloro on the terminal aromatic ring. Halogen substituents, particularly in the para position, lead to the highest binding affinities (Kᵢ = 18-19 nM).
Acetylcholinesterase (AChE) Inhibition 1,3,5-Triazine derivatives Disubstituted pattern; 3-(trifluoromethyl)aniline group. Disubstituted derivatives are better inhibitors than trisubstituted ones; the trifluoromethylaniline group enhances inhibition (IC₅₀ = 0.065 µM). scispace.com
Anticancer Activity (Melanoma) 2,4-Diamino-1,3,5-triazine 4-Phenylpiperazin-1-yl at one amino group and a specific iminoacetonitrile (B14750961) at C2. Compound showed remarkable activity against melanoma MALME-3 M cell line (GI₅₀ = 3.3 x 10⁻⁸ M).

Synthesis of Oligomers, Macrocycles, and Dendrimers Based on Triazine Scaffolds

The 1,3,5-triazine unit is an excellent building block for constructing well-defined, larger molecular architectures such as oligomers, macrocycles, and dendrimers. Its trifunctional nature, typically starting from cyanuric chloride, allows it to act as a branching point for creating complex, three-dimensional structures. nih.gov

Linear oligomers have been prepared using solid-phase synthesis, which involves iterative nucleophilic aromatic substitution (S-N-Ar) reactions between functionalized dichlorotriazine units and flexible linkers like 1,2-ethylenediamine. semanticscholar.org This stepwise approach allows for the creation of sequence-defined oligomers.

Macrocycles based on triazine scaffolds are of growing interest for their potential use in combinatorial synthesis and as synthetic receptors. nist.gov A stepwise synthetic route allows for the controlled elongation of a chain consisting of alternating triazine and piperazine (B1678402) linker units, which can then be cyclized to form macrocycles of a desired size. nist.gov

Dendrimers, which are highly branched, monodisperse macromolecules, have been extensively developed using triazine cores. Two primary synthetic strategies are employed:

Divergent Synthesis: This approach starts from a central core (like cyanuric chloride) and builds the dendrimer outwards generation by generation. semanticscholar.org For example, iterative treatment with a diamine linker followed by reaction with more cyanuric chloride expands the structure.

Convergent Synthesis: In this method, the branched arms of the dendrimer (dendrons) are synthesized first and then attached to a central core in the final step. semanticscholar.org The convergent approach often results in higher purity and better yields for higher-generation dendrimers. semanticscholar.org

These triazine-based superstructures have applications in materials science, drug delivery, and as scaffolds for multivalent peptide presentation. nih.gov

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of magnetically active nuclei.

¹H, ¹³C, and Heteronuclear NMR (e.g., ¹⁵N) Techniques

¹H NMR Spectroscopy: A proton NMR spectrum of 6-(methylthio)-1,3,5-triazine-2,4-diamine would be expected to show distinct signals corresponding to the different types of protons in the molecule. Specifically, one would anticipate a singlet for the methyl (S-CH₃) protons and one or more broad signals for the amine (NH₂) protons. The chemical shift of the methyl protons would likely appear in the range of 2.0-2.5 ppm, influenced by the electron-withdrawing nature of the sulfur atom and the triazine ring. The amine protons are expected to be downfield and may exhibit broadness due to quadrupole effects from adjacent nitrogen atoms and potential chemical exchange with the solvent. For comparison, in the related compound 6-methyl-1,3,5-triazine-2,4-diamine, the methyl protons show a signal around 2.06 ppm, and the amine protons appear at approximately 6.6 ppm in DMSO-d₆. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For this compound, four distinct carbon signals are expected: one for the methyl carbon (S-CH₃) and three for the non-equivalent carbons of the triazine ring (C2, C4, and C6). The carbon attached to the methylthio group (C6) would be significantly affected by the sulfur atom, while the two carbons bonded to the amino groups (C2 and C4) would also have characteristic chemical shifts, typically appearing in the highly deshielded region of the spectrum (e.g., >160 ppm) common for s-triazine rings.

¹⁵N NMR Spectroscopy: Given the five nitrogen atoms in the molecule, ¹⁵N NMR would be a powerful, albeit less common, technique for characterization. epa.gov It can distinguish between the ring nitrogens and the exocyclic amino nitrogens. The chemical shifts in ¹⁵N NMR are very sensitive to the electronic environment, tautomeric forms, and protonation states of the nitrogen atoms. epa.gov Studies on other triazine derivatives have shown that this technique is highly effective for investigating the structure of nitrogen-rich heterocycles. epa.gov

Due to the lack of publicly available experimental NMR data for this compound, a data table of chemical shifts cannot be provided.

Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HSQC, HMBC)

2D NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra, especially for complex molecules. epa.govmdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would primarily be used to confirm the absence of coupling between the S-CH₃ protons and the NH₂ protons, as they are separated by more than three bonds and through a heteroatom.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. nih.gov For this compound, an HSQC spectrum would show a cross-peak connecting the S-CH₃ proton signal to the S-CH₃ carbon signal. It would also confirm the assignments of any protons attached to the amine nitrogens if they were coupled to adjacent carbons, though this is not the case here. This technique is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

Mass Spectrometry Techniques in Molecular Characterization

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. nih.gov The calculated monoisotopic mass of this compound (C₄H₇N₅S) is 157.042216 g/mol . epa.gov An HRMS measurement would confirm this exact mass, thereby validating the elemental formula and distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is often unique to a specific molecular structure and can be used for identification. For s-triazine derivatives, fragmentation commonly involves the cleavage of side chains and the breakdown of the heterocyclic ring. conicet.gov.ar For this compound, expected fragmentation pathways could include:

Loss of the methylthio group (-SCH₃) or parts thereof.

Cleavage of the amino groups (-NH₂).

Fission of the triazine ring itself, a characteristic fragmentation pathway for this class of compounds.

Metabolism studies of the parent herbicide prometryn (B1678245) have utilized mass spectrometry to identify its metabolites, including this compound, by analyzing these characteristic fragmentation patterns, often in conjunction with gas or liquid chromatography (GC-MS or LC-MS). nih.govconicet.gov.ar

Due to the absence of published high-resolution spectra and detailed fragmentation studies for this specific compound, a data table of fragments cannot be compiled.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display absorption bands characteristic of its functional groups. Key expected absorptions include:

N-H stretching: Typically observed as one or two sharp bands in the 3300-3500 cm⁻¹ region for the primary amine groups.

C-H stretching: For the methyl group, absorptions would be expected around 2900-3000 cm⁻¹.

C=N and C-N stretching: The triazine ring vibrations would give rise to a series of complex bands, often strong, in the 1400-1650 cm⁻¹ region.

N-H bending: The bending vibration for the primary amines would likely appear around 1600-1650 cm⁻¹.

C-S stretching: A weaker absorption in the 600-800 cm⁻¹ range would indicate the carbon-sulfur bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For this compound, strong Raman bands would be expected for the symmetric vibrations of the triazine ring and the C-S bond, which are often weak in the IR spectrum. Studies on similar 3,5-diamino-1,2,4-triazines report strong Raman bands for the triazine ring breathing vibration (around 770 cm⁻¹) and asymmetric C-NH₂ stretching (around 1330 cm⁻¹).

No specific experimental IR or Raman data for this compound are available in the searched literature, precluding the creation of a data table.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For triazine derivatives, the UV spectra are typically characterized by absorption bands corresponding to π→π* and n→π* transitions of the triazine ring and its substituents. The absorption maxima (λmax) are influenced by the nature of the substituents on the triazine core.

While specific experimental UV-Vis spectra for "this compound" are not extensively detailed in publicly available literature, the electronic behavior can be inferred from studies on analogous triazine structures. Generally, diamino-s-triazines exhibit strong absorption bands in the UV region. For instance, studies on various triazine derivatives show that absorption maxima typically occur in the range of 220-270 nm, which are assigned to π→π* electronic transitions within the aromatic triazine ring sigmaaldrich.com. The presence of amino and methylthio groups, both being auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands compared to the unsubstituted triazine core. The lone pairs of electrons on the nitrogen atoms of the amino groups and the sulfur atom of the methylthio group can also participate in n→π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands or become obscured by them researchgate.net.

The specific absorption characteristics are sensitive to the solvent environment, as solvent polarity can influence the energy levels of the molecular orbitals involved in the electronic transitions.

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information, from the fundamental crystal packing to the exact measurements of bond lengths and angles. Although a specific crystallographic information file (.cif) for "this compound" is not available in open-access crystallographic databases crystallography.netcam.ac.ukcam.ac.uk, extensive studies on closely related triazine derivatives provide a robust framework for understanding its likely solid-state characteristics.

For illustrative purposes, data from the closely related compound 2,4-Diamino-6-methyl-1,3,5-triazine is often referenced to understand the fundamental structural motifs of diaminotriazines acs.orgepa.govresearchgate.net. Another structural analogue, 6-chloro-1,3,5-triazine-2,4-diamine , provides insight into how an electron-withdrawing substituent influences the crystal structure nih.gov.

The initial result of an SC-XRD experiment is the determination of the crystal's unit cell, which is the basic repeating block of the crystal lattice. This includes the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ).

For example, the crystal structure of a methanol (B129727) solvate of 2,4-diamino-6-methyl-1,3,5-triazine has been reported to crystallize in the monoclinic system with the space group C2/c researchgate.netwikipedia.org. The unit cell parameters for this related compound provide a tangible example of the type of data obtained from SC-XRD analysis.

Table 1: Example Crystallographic Data for a Related Triazine Compound (2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate)

Parameter Value Reference
Crystal System Monoclinic researchgate.netwikipedia.org
Space Group C2/c researchgate.netwikipedia.org
a (Å) 15.399(3) wikipedia.org
b (Å) 7.375(2) wikipedia.org
c (Å) 14.545(3) wikipedia.org
α (°) 90 wikipedia.org
β (°) 94.78(3) wikipedia.org
γ (°) 90 wikipedia.org
Volume (ų) 1645.6(6) wikipedia.org

Note: This data is for a related compound and serves as an illustration of the parameters determined by SC-XRD.

SC-XRD analysis precisely maps the coordinates of each atom, allowing for the accurate calculation of all bond lengths and angles within the molecule. In diaminotriazine derivatives, the triazine ring is typically found to be planar or nearly planar epa.gov. The C-N bond lengths within the triazine ring are generally intermediate between single and double bond character, indicating electron delocalization. The exocyclic C-N bonds to the amino groups and the C-S bond to the methylthio group would have distinct lengths reflective of their bonding character. For instance, in 2,4-diamino-6-methyl-1,3,5-triazine, the C-N bond distances within the ring are remarkably uniform, with a mean value around 1.346 Å wikipedia.org.

The interplay of hydrogen bonds and other intermolecular forces, such as π-π stacking between triazine rings, leads to the formation of higher-order supramolecular assemblies. In many diaminotriazine structures, molecules self-assemble into well-defined motifs like tapes, sheets, or three-dimensional networks acs.orgresearchgate.net. For instance, the hydrogen-bonded dimers of 2,4-diamino-6-methyl-1,3,5-triazine can create planar molecular tapes, which are then further interlinked into a three-dimensional structure, sometimes with the involvement of solvent molecules epa.govnih.gov. The study of these packing motifs is central to the field of crystal engineering, as it provides insight into how molecules recognize each other and organize in the solid state europa.euchromatographyonline.com.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, Column Chromatography)

Chromatographic methods are essential for both the purification of "this compound" after synthesis and for the analytical assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis of triazine compounds. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol nih.govthermofisher.com. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

A typical HPLC method for a triazine derivative would involve the following parameters:

Table 2: Illustrative HPLC Method Parameters for Triazine Analysis

Parameter Description Example Reference
Column Stationary phase for separation Reversed-phase C18 (e.g., Accucore C18, 2.6 µm) thermofisher.com
Mobile Phase Solvent system to elute compounds Gradient of Water and Acetonitrile thermofisher.com
Flow Rate Speed of mobile phase through the column 0.5 - 1.0 mL/min
Detection Method for visualizing separated compounds UV Absorbance (e.g., at 220-240 nm)

| Column Temp. | To ensure reproducibility and efficiency | Often elevated (e.g., 40-160 °C) | nih.gov |

By comparing the retention time of the main peak in a sample to that of a certified reference standard, the compound can be identified. The area under the peak is proportional to its concentration, allowing for accurate purity determination.

Column Chromatography is a preparative technique used to purify compounds on a larger scale. The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then passed through the column. Separation occurs as different components of the mixture travel down the column at different rates depending on their polarity and interaction with the silica. For triazine derivatives, solvent systems like hexane-ethyl acetate (B1210297) gradients are often effective crystallography.net. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography, TLC) to identify those containing the pure product, which are then combined and evaporated to yield the purified compound.

Theoretical and Computational Chemistry Studies on 6 Methylthio 1,3,5 Triazine 2,4 Diamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure of 6-(methylthio)-1,3,5-triazine-2,4-diamine. These methods allow for a detailed examination of the molecule's geometry, vibrational modes, and electronic orbitals.

Molecular Geometry Optimization and Vibrational Frequency Analysis

The optimization of molecular geometry is a critical first step in computational analysis, providing the most stable conformation of the molecule. For triazine derivatives, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state on the potential energy surface. griffith.edu.auresearchgate.net Studies on similar 2,4-diamino-6-methyl-1,3,5-triazine structures have shown that the triazine ring is generally planar. researchgate.net The planarity of the ring is a key feature, with minor deviations observed for substituent atoms. researchgate.net For instance, in a related solvated crystal structure, the maximum deviation from the least-squares plane of the triazine ring was found to be minimal. researchgate.net

Vibrational frequency analysis complements geometry optimization by confirming that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and by predicting the infrared (IR) and Raman spectra of the molecule. griffith.edu.aunih.gov These theoretical spectra can be compared with experimental data to validate the computational model. nih.gov The analysis of vibrational modes provides detailed information about the stretching and bending of specific bonds within the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comwikipedia.org The energies and distributions of these orbitals are crucial for understanding a molecule's reactivity and electronic properties. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and reactivity. numberanalytics.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, implying higher reactivity. numberanalytics.com In the context of this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. For large molecules, traditional FMOs can be delocalized, making it difficult to pinpoint reactive sites. nih.gov In such cases, concepts like frontier molecular orbitalets (FMOLs) can provide more localized information. nih.gov

Mapping of Electrostatic Potential Surfaces

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. baranlab.org It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red areas indicate negative electrostatic potential, corresponding to regions rich in electrons and susceptible to electrophilic attack. researchgate.net Blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. researchgate.net

For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the triazine ring and the amino groups, highlighting their basicity and potential for hydrogen bonding. The ESP map is instrumental in understanding intermolecular interactions, such as those involved in crystal packing and receptor binding.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. nih.gov It is particularly effective for studying the electronic properties and reactivity of molecules like this compound.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

DFT calculations are highly effective in predicting various spectroscopic properties. For instance, theoretical vibrational frequencies calculated using DFT methods, such as B3LYP, can be correlated with experimental FT-IR and FT-Raman spectra to provide a detailed assignment of vibrational modes. researchgate.netnih.govresearchgate.net

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, provides theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to aid in structural elucidation. nih.gov

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.net By calculating the energies of electronic transitions, TD-DFT can determine the absorption maxima (λmax) of a molecule, providing insights into its electronic structure and color. researchgate.net These computational predictions are valuable for designing molecules with specific optical properties. nih.gov

Spectroscopic Property DFT Method Typical Application
Infrared (IR) FrequenciesB3LYP/6-311++G(d,p)Assignment of vibrational modes nih.govresearchgate.net
NMR Chemical ShiftsGIAO/B3LYPStructural determination researchgate.netnih.gov
UV-Vis Absorption SpectraTD-DFTPrediction of electronic transitions nih.govresearchgate.net

Reaction Mechanism Elucidation and Energy Profiles of Transformations

DFT is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can construct detailed potential energy surfaces and reaction profiles. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. rsc.org

For this compound, DFT could be used to study its synthesis, degradation pathways, or its interactions with biological targets. For example, in the study of related triazine compounds, DFT has been used to elucidate decomposition mechanisms by identifying the initial steps of the reaction, such as intermolecular hydrogen transfer. rsc.org These computational insights are crucial for predicting the stability and reactivity of new compounds. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and intermolecular interactions of molecules like this compound. This technique models the atomic motions of a system over time by numerically solving Newton's equations of motion, providing a dynamic picture of molecular behavior that complements static experimental data.

MD simulations can elucidate the flexibility of the this compound structure. While the 1,3,5-triazine (B166579) ring is inherently planar and rigid, the exocyclic amino (-NH₂) and methylthio (-SCH₃) groups possess rotational freedom. MD studies can map the energy barriers associated with the rotation around the C-N and C-S bonds. For instance, studies on related substituted triazines have shown that rotational barriers of amino groups can be influenced by factors like protonation of the triazine ring nitrogens, which in turn is dependent on the pH of the environment tcu.edu. By simulating the molecule in various solvent environments, researchers can predict the most stable conformations and the dynamics of interconversion between them.

A primary application of MD is to characterize the non-covalent interactions that govern how this compound interacts with itself and with other molecules. The amino groups are potent hydrogen bond donors, while the ring nitrogen atoms are hydrogen bond acceptors. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds. In the solid state, these interactions lead to the formation of specific, ordered crystal structures, often involving networks of hydrogen-bonded dimers that form tapes or sheets researchgate.net. In solution, MD can reveal the dynamic interplay of solute-solute and solute-solvent hydrogen bonds, which dictates properties like solubility.

The simulation protocol for such a study would typically involve:

System Setup : Placing one or more molecules of this compound in a simulation box, often filled with a solvent like water, to mimic experimental conditions.

Force Field Selection : Choosing a suitable force field (e.g., AMBER, OPLS) that accurately describes the intramolecular and intermolecular forces.

Equilibration and Production : Running the simulation for a period to allow the system to reach thermal equilibrium, followed by a longer production run from which data is collected. mdpi.com

Trajectory Analysis : Analyzing the resulting trajectory to extract information on conformational changes, interaction energies, and structural parameters like radial distribution functions to describe the local ordering of molecules. mdpi.commdpi.com

The insights gained from these simulations are crucial for understanding the molecule's behavior in different phases and for designing materials or systems where its specific interaction patterns are beneficial.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physical, chemical, or photophysical properties. These models are built on the principle that the properties of a chemical are determined by its molecular structure. For this compound, QSPR studies can provide predictive models for various non-biological characteristics, reducing the need for extensive experimental measurements.

Focus on Non-Biological Properties:

Solubility: Aqueous solubility is a critical property for many applications. QSPR models for solubility often employ descriptors that capture a molecule's size, polarity, and hydrogen bonding capacity. Molecular connectivity indices and topological polar surface area (TPSA) are common descriptors. A study on various triazines successfully established a QSPR equation to estimate their aqueous solubility based on molecular connectivity indices ciac.jl.cn. Such a model could be developed for a series of related s-triazines to predict the solubility of this compound.

Photophysical Characteristics: The absorption and emission of light by this compound can be predicted using QSPR. Computational studies on other triazine derivatives have used semi-empirical methods (like ZINDO/S) and time-dependent DFT (TD-DFT) to calculate absorption spectra griffith.edu.auresearchgate.net. By developing a QSPR model based on a training set of triazines with known spectroscopic data, one could predict the absorption maxima (λ_max) of this compound. The descriptors in such a model might include electronic parameters (HOMO-LUMO gap) and structural features.

The development of a QSPR model involves selecting a set of molecules with known properties, calculating a wide range of molecular descriptors for each, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build and validate a predictive equation.

Table of QSPR Descriptors and Predicted Properties Below is an example table illustrating the types of descriptors that could be used in QSPR models for this compound and the properties they aim to predict.

Descriptor TypeExample DescriptorsPredicted Property
Topological Molecular Connectivity Indices, Wiener IndexSolubility, Reactivity
Quantum-Chemical HOMO/LUMO Energies, Atomic Charges, Dipole MomentReactivity, Photophysical Properties
Constitutional Molecular Weight, Atom CountsSolubility
Geometrical Molecular Surface Area, Molecular VolumeSolubility

These predictive models are valuable for high-throughput virtual screening of new derivatives and for gaining a deeper understanding of the molecular features that control specific non-biological properties.

Applications of 6 Methylthio 1,3,5 Triazine 2,4 Diamine in Non Biological Research Domains

Role in Materials Science Research

In materials science, the triazine scaffold is prized for its thermal stability, rigidity, and the specific electronic properties conferred by its nitrogen atoms. The presence of amino and methylthio groups on the core structure of 6-(methylthio)-1,3,5-triazine-2,4-diamine provides reactive sites for polymerization and directed assembly into complex, functional materials.

The diamino substitution on the triazine ring makes compounds like this compound ideal monomers for polycondensation reactions. The amino groups can react with compounds like acid chlorides or aldehydes to form stable, cross-linked polymers and resins. For instance, 2,4-diamino-6-methyl-1,3,5-triazine (acetoguanamine), a close structural relative, is used as a modifier and flexibilizer for formaldehyde (B43269) resins. uobaghdad.edu.iq The synthesis of new polyimides has been achieved through the reaction of polyacryloyl chloride with various N-substituted 2,6-diamino-4-methyl-1,3,5-triazines. uobaghdad.edu.iq

Research has demonstrated the synthesis of various polymers from triazine derivatives:

Polyamides: Triazine dicarboxylic acid derivatives have been reacted with various diamines to produce novel polyamides. mdpi.com

Polyimides: New polyimides with potential high-performance applications have been synthesized by reacting diamino-triazine derivatives with polyacryloyl chloride. uobaghdad.edu.iq

Poly(phenylene sulfide)s: Polymers with high refractive indices have been created by reacting 2-substituted-4,6-dichloro-1,3,5-triazine with 4,4'-thiobisbenzenethiol, highlighting the utility of thio-linkages. acs.org

These synthetic routes are applicable to this compound, allowing its incorporation into polymer backbones to impart specific properties such as thermal stability, flame retardancy, and modified optical characteristics.

Interactive Data Table: Polymer Synthesis from Triazine Derivatives
Polymer TypeTriazine Precursor TypeCo-reactantKey Finding/ApplicationReference(s)
Polyimides2,6-diamino-4-methyl-1,3,5-triazine derivativesPolyacryloyl chlorideSynthesis of new super-engineering plastics with high thermal stability. uobaghdad.edu.iq
Poly(phenylene sulfide)s2-substituted-4,6-dichloro-1,3,5-triazine4,4'-thiobisbenzenethiolDevelopment of polymers with high refractive index and high optical transparency. acs.org
Polyamidess-Triazine dicarboxylic acid derivativesEthylenediamine, Piperazine (B1678402)Creation of polymers for potential use in drug nanodelivery systems. mdpi.com
Polycondensation ResinsFlavonoid TanninsDiamines (e.g., Hexamethylene diamine)Formation of hard, condensed solids through covalent bond formation at high temperatures. mdpi.com

The rigid, planar structure and C3 symmetry of the triazine ring make it an excellent candidate for constructing porous crystalline materials like Covalent Triazine Frameworks (CTFs) and Metal-Organic Frameworks (MOFs). These materials are noted for their high surface area and tunable porosity, with applications in gas storage, separation, and catalysis.

While CTFs are often synthesized from nitrile-containing monomers, MOF synthesis relies on multitopic organic linkers that coordinate with metal ions. rsc.org Research has shown that triazine-based tricarboxylic acids can act as effective linkers. researchgate.netnih.gov Specifically, amino-functionalized triazine linkers have been used to create porous Bi-MOFs. researchgate.net The amino groups in these frameworks can also undergo post-synthetic modification, allowing for the tuning of the material's properties after its initial synthesis. nih.gov The diamino functionality of this compound makes it a suitable candidate for derivatization into such a linker, where the amino groups could coordinate with metals or be functionalized to direct the framework's structure and properties.

Similarly, the incorporation of sulfur-containing groups, like thiophene (B33073), into CTF structures has been explored to enhance their electrocatalytic performance. rsc.org This suggests that the methylthio group of the target compound could also be leveraged to impart specific catalytic or electronic properties to the resulting framework.

Interactive Data Table: Triazine Derivatives in Functional Porous Materials
Material TypeTriazine Linker/PrecursorMetal/Reaction TypeKey Feature/ApplicationReference(s)
MOF3,3',3''-s-Triazine-1,3,5-triyl-tri-m-aminobenzoateCo(II), Cd(II), In(III)Formation of 3D highly porous structures with potential for reversible solvent exchange. airitilibrary.com
MOFAmino-functionalized H3TATB linkerBi(III)Creation of a functionalized porous Bi-MOF suitable for post-synthetic modification. researchgate.net
MOFElongated triazine-based tricarboxylic acidsNot specifiedLinkers designed with additional functional groups (NO2, NH2) for isoreticular MOFs. nih.gov
CTFDinitrile precursors with thiophene bridgesIonothermal (ZnCl2)Synthesis of frameworks for electrocatalytic hydrogen evolution. rsc.org

Triazine derivatives are recognized for their unique optoelectronic properties, stemming from the electron-deficient nature of the triazine ring. This makes them useful as electron-transporting materials in organic electronics. mdpi.com Functionalized 1,3,5-triazines are being extensively researched for applications in electroluminescent devices, phosphorescent emitters, and solar cells. mdpi.comrsc.org

The combination of a triazine unit with sulfur linkages, as seen in novel poly(phenylene sulfide)s, has been shown to produce materials with high refractive indices and excellent optical transparency in the visible region. acs.org The study of such materials involves characterizing their fundamental physicochemical properties, including light absorption, emission spectra, and frontier energy levels (HOMO/LUMO). rsc.org

Electrochemical studies, such as cyclic voltammetry, are used to investigate the redox properties of triazine compounds. thieme-connect.de These properties are crucial for applications in energy storage and electrocatalysis. For example, covalent triazine frameworks incorporating thiophene have been developed as supports for ruthenium nanoparticles in the electrocatalytic hydrogen evolution reaction, demonstrating robust performance over many cycles. rsc.org The specific combination of diamino (electron-donating) and methylthio groups on the this compound core suggests that it and its polymeric derivatives could possess interesting and tunable optoelectronic and electrochemical behaviors for advanced material applications.

Applications in Advanced Analytical Chemistry Methodologies

In analytical chemistry, the triazine scaffold serves as a versatile platform for designing reagents that enhance the detection and separation of various analytes. The ability to introduce specific functional groups onto the triazine ring allows for the creation of tailored molecules for sensing and chromatographic applications.

The inherent fluorescence and electronic properties of functionalized triazines make them excellent candidates for chemical sensors. Research has focused on developing triazine-based fluorescent probes for the detection of hazardous materials, such as nitroaromatic compounds, which are significant environmental pollutants. researchgate.net These sensors often work on a fluorescence quenching mechanism upon binding with the analyte.

Furthermore, triazine derivatives are components in supramolecular charge-transfer complexes that can act as "off-on" fluorescent sensors for metal ions. nih.gov For example, a system has been designed to detect Ca²⁺ ions with high sensitivity. nih.gov The design of these sensors leverages the ability of the triazine core and its appended groups to interact specifically with target analytes, leading to a measurable change in their optical properties. The amino groups on this compound provide sites for building more complex sensor architectures capable of recognizing specific metal ions or pollutants.

Derivatization is a key strategy in chromatography to improve the volatility, stability, and detectability of analytes. nih.gov While this compound itself is not a derivatizing agent, its core structure is central to a class of highly effective reagents. Specifically, triazine-based hydrazine (B178648) reagents have been developed for the sensitive determination of carbonyl compounds (aldehydes and ketones). rsc.org

A prominent example is 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH). shu.ac.uknih.gov This reagent reacts with carbonyls to form stable hydrazones, which can then be easily separated and detected with high sensitivity using techniques like liquid chromatography-mass spectrometry (LC-MS). rsc.orgnih.gov The triazine core in DMNTH provides a stable, highly ionizable scaffold that enhances detection.

Additionally, reactive s-triazine chlorides have been used to synthesize new chiral derivatizing reagents. These reagents are employed for the indirect enantioseparation of racemic mixtures of amino acids by reversed-phase liquid chromatography, allowing for the successful separation of their diastereomeric derivatives. researchgate.net These examples underscore the importance of the triazine framework as a foundational building block for creating advanced reagents used in modern analytical methodologies.


Supramolecular Chemistry and Self-Assembly Studies of this compound

The unique structural arrangement of this compound, featuring a combination of hydrogen bond donors (amino groups) and acceptors (triazine ring nitrogens), makes it a compelling candidate for investigations in supramolecular chemistry. The interplay of its functional groups allows for the formation of ordered, non-covalent assemblies, driving research into its molecular recognition capabilities and the design of complex architectures.

Molecular Recognition Phenomena and Host-Guest Chemistry

While specific host-guest studies focusing exclusively on this compound are not extensively documented, the broader class of 2,4-diamino-1,3,5-triazines is well-known for its predictable molecular recognition properties. These properties are primarily governed by the formation of multiple hydrogen bonds. The diamino-triazine moiety can engage in complementary hydrogen bonding with molecules containing appropriate donor-acceptor patterns, such as uracil (B121893) or barbiturate (B1230296) derivatives.

The foundational example of this recognition is the extensively studied melamine-cyanuric acid system, which forms a highly stable rosette structure through a network of hydrogen bonds. researchgate.net By analogy, it is anticipated that this compound could act as a host or guest for molecules with complementary functionalities, enabling the construction of larger, self-assembled supramolecular systems. The methylthio group, while not as interactive as an amino or carbonyl group, can influence the solubility and electronic properties of the molecule, thereby modulating its interaction with potential guest molecules.

Design of Hydrogen-Bonded Networks and Self-Assembled Structures

The self-assembly of this compound and its analogues is directed by strong and directional hydrogen bonds. Research on the closely related compound, 2,4-diamino-6-methyl-1,3,5-triazine (acetoguanamine), reveals the formation of extensive hydrogen-bonded networks. In its crystalline state, acetoguanamine molecules form centrosymmetric dimeric associations through N-H···N hydrogen bonds, connecting the triazine rings into planar molecular tapes. nih.govnih.gov These tapes can be further interlinked by solvent molecules, leading to complex three-dimensional structures. nih.govnih.gov

Similarly, studies on other 2,4-diamino-6-substituted-1,3,5-triazines demonstrate a variety of self-assembled structures, from pseudo-honeycomb networks to corrugated rosette layers, depending on the nature of the substituent. researchgate.net For instance, the cocrystal of 2,4-diamino-6-phenyl-1,3,5-triazine and sorbic acid shows the triazine molecules forming base-paired ribbons via N-H···N hydrogen bonds, which are then interconnected by the acid molecules. researchgate.net These findings strongly suggest that this compound possesses the necessary structural motifs to form predictable and designable hydrogen-bonded networks, making it a valuable building block in crystal engineering.

Table 1: Hydrogen Bonding Patterns in 2,4-Diamino-1,3,5-Triazine Analogues

Compound Interacting Partner(s) Resulting Supramolecular Structure
2,4-Diamino-6-methyl-1,3,5-triazine Self-associated (with methanol (B129727) solvate) Planar molecular tapes formed by centrosymmetric dimers. nih.govnih.gov
2,4-Diamino-6-phenyl-1,3,5-triazine Self-associated Pseudo-honeycomb networks. researchgate.net
2,4-Diamino-6-phenyl-1,3,5-triazine Sorbic Acid Supramolecular ribbons along the c-axis. researchgate.net

Coordination Chemistry with Transition Metals (e.g., Pd(II), Ag(I) complexes)

The this compound molecule possesses multiple potential coordination sites for transition metals, including the nitrogen atoms of the triazine ring, the exocyclic amino groups, and the sulfur atom of the methylthio group. This makes it a versatile ligand for the synthesis of coordination complexes. While specific studies on the palladium(II) and silver(I) complexes of this particular triazine are not prevalent, the coordination behavior can be inferred from related systems.

Triazine derivatives are known to act as ligands for various transition metals. semanticscholar.org The nitrogen atoms of the triazine ring can coordinate to metal centers, and the presence of additional donor groups, such as the amino and methylthio substituents, can lead to chelation, enhancing the stability of the resulting complexes. For example, related heterocyclic compounds containing both nitrogen and sulfur atoms, like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, act as bidentate ligands, coordinating to metal ions through the sulfur and an amino nitrogen to form stable five-membered chelate rings. nih.gov It is plausible that this compound could coordinate to metals like Pd(II) and Ag(I) in a similar bidentate or even polydentate fashion, offering possibilities for the creation of novel coordination polymers and discrete molecular complexes with interesting structural and electronic properties.

Catalytic Applications in Organic Synthesis

The structural features of this compound suggest its potential utility in the field of catalysis, either as a ligand for metal-catalyzed reactions or as an organocatalyst.

As Ligands in Metal-Catalyzed Reactions

The ability of this compound to coordinate with transition metals opens up the possibility of its use as a ligand in homogeneous catalysis. Triazine-based ligands have been explored in various metal-mediated catalytic transformations. semanticscholar.org The electronic properties of the triazine ring, combined with the donor atoms of the substituents, can influence the reactivity and selectivity of the metallic center.

For instance, palladium complexes are widely used as catalysts for cross-coupling reactions such as the Suzuki and Sonogashira reactions. nih.gov The efficacy of these catalysts is highly dependent on the nature of the ligands coordinated to the palladium center. A ligand like this compound could potentially stabilize the palladium catalyst and modulate its activity. The presence of both "hard" nitrogen and "soft" sulfur donor atoms could be advantageous for coordinating with different metal centers and facilitating various catalytic cycles. While direct applications of this specific compound in catalysis are yet to be reported, its potential as a building block for more complex ligand systems remains an area of interest. smolecule.com

Exploration of Organocatalytic Roles

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. The this compound molecule contains basic nitrogen atoms in its amino groups and triazine ring, which could potentially function as Brønsted or Lewis bases to activate substrates in a reaction.

The hydrogen-bonding capabilities of the amino groups could also play a role in organizing reactants and stabilizing transition states, a common strategy in organocatalysis. Although there is no specific research detailing the use of this compound as an organocatalyst, its structural similarity to other nitrogen-containing heterocyclic compounds that have shown catalytic activity suggests that this is a plausible area for future exploration. The triazine ring structure and its functional groups make it an interesting scaffold for the design of new organocatalysts. smolecule.com

Role as Versatile Building Blocks for Complex Organic Molecules

The chemical architecture of this compound, featuring a reactive triazine core and multiple functional groups, positions it as a valuable and versatile building block in the synthesis of more complex organic molecules. smolecule.com The presence of two primary amino groups and a methylthio group provides multiple sites for chemical modification, allowing for the construction of diverse molecular scaffolds. The inherent reactivity of the s-triazine ring system, particularly its susceptibility to nucleophilic substitution, further enhances its utility in non-biological research domains.

The amino groups on the triazine ring can readily undergo a variety of chemical transformations, serving as nucleophiles in reactions with electrophilic partners. This reactivity allows for the introduction of a wide array of substituents, thereby enabling the systematic modification of the molecule's steric and electronic properties. While specific research detailing the extensive use of this compound as a foundational scaffold in complex organic synthesis is still emerging, the well-established chemistry of related 2,4-diamino-1,3,5-triazine derivatives provides a strong indication of its potential.

For instance, the general reactivity of diamino-s-triazines has been leveraged in the construction of intricately designed supramolecular structures and dendrimers. The amino functionalities can be acylated, alkylated, or engaged in condensation reactions to build larger, more elaborate molecular architectures. The methylthio group also offers a handle for further functionalization, potentially through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can then act as a leaving group in nucleophilic substitution reactions, or through direct displacement by other nucleophiles under specific conditions.

Although detailed research findings with extensive data tables for the specific application of this compound in the synthesis of complex non-biological organic molecules are not widely available in the current literature, the established reactivity patterns of similar triazine compounds suggest its significant potential. The following table illustrates the potential for derivatization based on the known reactivity of the functional groups present in the molecule.

Table 1: Potential Reactions for Derivatization of this compound

Reaction TypeReagent/ConditionsPotential Product Functionality
N-AlkylationAlkyl halide, BaseSecondary or Tertiary Amines
N-AcylationAcyl chloride or Anhydride, BaseAmides
Schiff Base FormationAldehyde or Ketone, Acid catalystImines
Sulfide OxidationOxidizing agent (e.g., m-CPBA)Sulfoxide or Sulfone
Nucleophilic Substitution of -SCH3Strong NucleophileVaried based on nucleophile

The synthesis of N-substituted derivatives from related 2,4-diamino-1,3,5-triazines is a well-documented strategy for creating libraries of compounds with diverse functionalities. mdpi.comrjptonline.org This approach underscores the potential of this compound to serve as a core scaffold in combinatorial chemistry for the discovery of new materials with tailored properties.

While direct, comprehensive studies on its role as a building block are limited, the foundational chemistry of the triazine ring and its substituents strongly supports its utility in the rational design and synthesis of complex organic molecules for various non-biological research applications.

Future Research Directions and Emerging Opportunities for 6 Methylthio 1,3,5 Triazine 2,4 Diamine Research

The exploration of 6-(methylthio)-1,3,5-triazine-2,4-diamine and its derivatives is poised for significant advancement, driven by the need for novel materials and sustainable chemical processes. Future research is branching into several key areas that promise to unlock the full potential of this versatile chemical scaffold. These directions range from developing greener synthetic methods to designing advanced materials for high-tech applications, all underpinned by a deeper theoretical understanding and sophisticated analytical techniques.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 6-(Methylthio)-1,3,5-triazine-2,4-diamine and its derivatives in laboratory settings?

  • Answer: The synthesis typically involves reacting cyanuric chloride with methylthio-substituted amines under controlled conditions. Key steps include nucleophilic substitution at the triazine core, with careful selection of solvents (e.g., dichloromethane or ethanol) and temperature modulation (e.g., 0–60°C) to prevent side reactions. Purification often employs recrystallization or column chromatography to isolate high-purity products. Multi-step protocols may require inert atmospheres (e.g., nitrogen) to stabilize intermediates .

Q. How do substitution patterns (e.g., methylthio group) influence the biological activity of 1,3,5-triazine-2,4-diamine derivatives?

  • Answer: The methylthio group at the 6-position enhances lipophilicity, improving membrane permeability and target binding. Comparative studies show that dichloro-substituted analogs (e.g., 6-(2,4-dichlorophenyl) derivatives) exhibit stronger antimicrobial activity due to increased electrophilicity, while morpholino or phenyl substitutions alter selectivity for enzymes like dihydrofolate reductase .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography resolves hydrogen-bonding networks and molecular packing, as demonstrated in studies of structurally similar triazines forming 1D/2D frameworks via N–H⋯N interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving 6-(Methylthio)-1,3,5-triazine derivatives?

  • Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or microbial strains. To address this, standardize protocols using triplicate determinations with error analysis (e.g., ±SD) and validate results across multiple cell lines. Statistical tools like Gnuplot or R can model dose-response curves to identify outliers .

Q. What are the mechanistic insights into the antimicrobial action of this compound derivatives?

  • Answer: These compounds inhibit bacterial dihydrofolate reductase (DHFR) by mimicking dihydrofolate, disrupting nucleotide synthesis. Structural analogs with electron-withdrawing groups (e.g., Cl) show higher binding affinity via hydrophobic interactions with the enzyme’s active site. Enzymatic assays coupled with molecular docking can map binding modes .

Q. What role does crystallography play in understanding the interaction of this compound with biological targets?

  • Answer: X-ray crystallography reveals conformational flexibility and hydrogen-bonding motifs critical for target engagement. For example, dihedral angles between triazine and substituent rings (e.g., ~173° in pyridinyl analogs) influence steric compatibility with enzymatic pockets. Such data guide rational design of derivatives with optimized bioactivity .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory environments?

  • Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Store in airtight containers at 2–8°C. In case of exposure, rinse with water for 15 minutes and seek medical attention. Emergency protocols should align with SDS guidelines, including post-hours contact with poison control centers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.